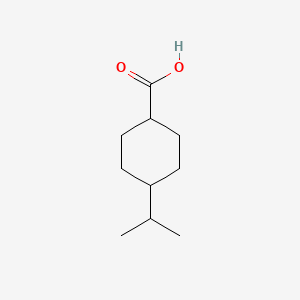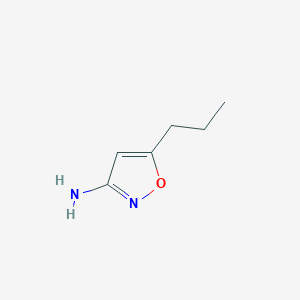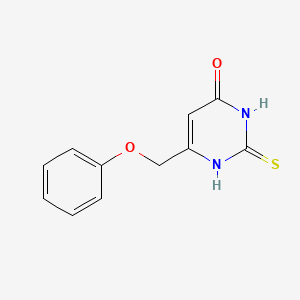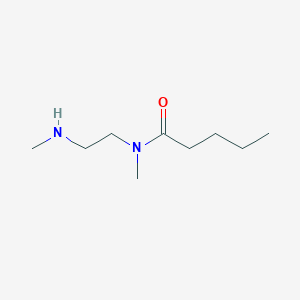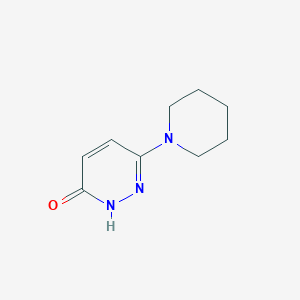![molecular formula C16H37ClIrNP2+2 B3023659 Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) CAS No. 791629-96-4](/img/structure/B3023659.png)
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is a complex organometallic compound with the molecular formula C16H40ClIrNP2 and a molecular weight of 536.12 g/mol . This compound is known for its unique structure, which includes an iridium center coordinated with two di-i-propylphosphinoethylamine ligands, a chloride ion, and two hydride ions. It is typically used in various catalytic processes due to its stability and reactivity.
作用机制
Target of Action
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is primarily used as a catalyst in chemical reactions . Its primary targets are aliphatic alcohols, diols, and carboxylic acid esters .
Mode of Action
This compound facilitates the amination of aliphatic alcohols and diols with amines, and the hydrogenation of carboxylic acid esters . It does so by acting as a pincer catalyst, effectively “grabbing” the target molecules and bringing them into close proximity to facilitate the reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of aliphatic amine derivatives via the amination of alcohols and diols with amines, and in the hydrogenation of carboxylic acid esters .
Result of Action
The primary result of the action of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is the production of aliphatic amine derivatives and the hydrogenation of carboxylic acid esters . These reactions are crucial in various fields of chemistry and materials science.
Action Environment
The efficacy and stability of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) can be influenced by various environmental factors. For instance, the compound is typically stored in a well-ventilated place and its container is kept tightly closed . It is also important to note that the compound is a solid at room temperature with a melting point of 248-253 °C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) generally involves the reaction of iridium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. One common method includes the use of iridium trichloride hydrate as a starting material, which is reacted with the phosphine ligand in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger quantities of iridium trichloride hydrate and bis(2-di-i-propylphosphinoethyl)amine, along with appropriate solvents and reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can also participate in reduction reactions, often facilitated by the hydride ligands.
Substitution: Ligand substitution reactions are common, where the chloride or hydride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be achieved using various phosphines, amines, or other coordinating molecules under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium-phosphine or iridium-amine complexes .
科学研究应用
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in hydrogenation reactions, amination of alcohols, and other organic transformations.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
- Chlorodihydrido[bis(2-diphenylphosphinoethyl)amine]iridium(III)
- Chlorodihydrido[bis(2-dimethylphosphinoethyl)amine]iridium(III)
- Chlorodihydrido[bis(2-diethylphosphinoethyl)amine]iridium(III)
Uniqueness
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is unique due to the presence of di-i-propylphosphinoethylamine ligands, which provide steric hindrance and electronic properties that enhance its stability and reactivity compared to similar compounds. This makes it particularly effective in catalytic applications where high activity and selectivity are required.
属性
CAS 编号 |
791629-96-4 |
|---|---|
分子式 |
C16H37ClIrNP2+2 |
分子量 |
533.1 g/mol |
IUPAC 名称 |
2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;iridium(3+);chloride |
InChI |
InChI=1S/C16H37NP2.ClH.Ir/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;;/h13-17H,9-12H2,1-8H3;1H;/q;;+3/p-1 |
InChI 键 |
YIAQDLBXCLHJRX-UHFFFAOYSA-M |
SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.Cl[IrH2] |
规范 SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[Cl-].[Ir+3] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




